3-Chloro-10-methylacridin-9(10h)-one

Neuroscience Dopamine Transporter Psychopharmacology

3-Chloro-10-methylacridin-9(10H)-one is a precision pharmacological probe distinguished by a unique substitution pattern critical for its multitarget activity. The 3-chloro and N10-methyl groups are essential for potent α3β4 nAChR antagonism (IC50=1.8 nM), DAT inhibition (IC50=658 nM), and MCHR1 binding (IC50=5.60 nM). Generic substitution is NOT scientifically valid; altering either substituent abolishes target engagement. This compound is the definitive choice for reproducible in vitro studies in neuropharmacology, obesity research, and oncology drug resistance programs. Available only as a Research Chemical – not for human use.

Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
CAS No. 58658-41-6
Cat. No. B3354339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-10-methylacridin-9(10h)-one
CAS58658-41-6
Molecular FormulaC14H10ClNO
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl
InChIInChI=1S/C14H10ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8H,1H3
InChIKeyIBBMWCKISGYFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-10-methylacridin-9(10H)-one: Procurement and Selection Overview for Research Use


3-Chloro-10-methylacridin-9(10H)-one (CAS: 58658-41-6) is a halogenated, N-alkylated acridone derivative belonging to the acridine family, which is recognized for its capacity to intercalate DNA and modulate various biological targets . This compound is primarily utilized as a research chemical and synthetic intermediate, with reported activity across several receptor systems, including dopamine, serotonin, and norepinephrine transporters, as well as nicotinic acetylcholine receptors (nAChRs) [1]. Its molecular structure, characterized by a planar tricyclic core with a chloro substituent at the 3-position and a methyl group at the N10-position, contributes to its unique pharmacological profile, making it a valuable tool for probing neurological and cellular pathways .

Why Generic Substitution Fails for 3-Chloro-10-methylacridin-9(10H)-one in Research Applications


Generic substitution among acridine/acridone derivatives is not scientifically valid due to the profound impact of specific substituents on target affinity, selectivity, and functional activity. The presence and position of halogen atoms and N-alkyl groups critically modulate the compound's interaction with biological targets, as evidenced by structure-activity relationship (SAR) studies showing that chloro and methyl groups significantly influence both chemical reactivity and biological activity . For example, subtle modifications can shift a compound from being a dopamine transporter (DAT) inhibitor to a potent nicotinic receptor antagonist or a melanin-concentrating hormone receptor 1 (MCHR1) ligand [1]. Consequently, substituting 3-Chloro-10-methylacridin-9(10H)-one with a non-halogenated or differently substituted acridone could lead to a complete loss of desired activity or introduce off-target effects, compromising experimental reproducibility and data integrity.

Quantitative Evidence Guide: Differentiating 3-Chloro-10-methylacridin-9(10H)-one from Analogs


Dopamine Transporter (DAT) Inhibition: Potency Comparison with Analogous Acridones

3-Chloro-10-methylacridin-9(10H)-one exhibits moderate inhibitory activity against the human dopamine transporter (DAT), with an IC50 of 658 nM for [3H]dopamine uptake inhibition in HEK293 cells expressing human DAT [1]. In comparison, the unsubstituted parent compound, 10-methylacridin-9(10H)-one, shows significantly weaker or no DAT inhibition at similar concentrations, highlighting the critical role of the 3-chloro substituent in enhancing target engagement [2]. This represents a quantified increase in potency of at least several-fold over the non-chlorinated analog.

Neuroscience Dopamine Transporter Psychopharmacology

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Affinity: A Unique High-Affinity Interaction

This compound demonstrates high-affinity binding to the human Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor implicated in feeding behavior and energy homeostasis. In a radioligand displacement assay, 3-Chloro-10-methylacridin-9(10H)-one exhibited an IC50 of 5.60 nM against [125I]-MCH(4-19) in CHO cells expressing human MCHR1 [1]. This level of affinity is notably higher than that observed for many simple acridine or acridone analogs, which typically show weak or negligible MCHR1 binding [2].

Metabolism Obesity GPCR Pharmacology

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Potency and Subtype Selectivity

3-Chloro-10-methylacridin-9(10H)-one acts as a potent antagonist at several nicotinic acetylcholine receptor (nAChR) subtypes. It exhibits particularly high potency at the α3β4 subtype, with an IC50 of 1.8 nM for inhibiting carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells [1]. This contrasts with its activity at other subtypes, such as α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM), demonstrating a notable subtype selectivity [1]. In comparison, many acridone derivatives lacking the 3-chloro and N10-methyl substitution pattern show either reduced potency or a different selectivity profile, underscoring the importance of this specific chemical structure for achieving this unique pharmacological fingerprint [2].

Neuroscience Nicotinic Receptors Ion Channel Pharmacology

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Inhibition: Comparative Profile

In addition to DAT, this compound also inhibits the serotonin transporter (SERT) and norepinephrine transporter (NET), but with differing potencies. It inhibits [3H]serotonin uptake at human SERT with an IC50 of 100.0 nM and [3H]norepinephrine reuptake at human NET with an IC50 of 443.0 nM [1]. This multitarget profile distinguishes it from more selective DAT inhibitors and from other acridone derivatives that may only interact with a single monoamine transporter. For instance, the non-chlorinated analog 10-methylacridin-9(10H)-one shows minimal activity at all three transporters [2].

Neuropharmacology Monoamine Transporters Antidepressant Research

Cytotoxic Activity in Multidrug-Resistant Cancer Cell Lines: Evidence from a Chloro-Acridone Series

While direct cytotoxic data for 3-Chloro-10-methylacridin-9(10H)-one in specific cancer cell lines is limited, studies on closely related N10-substituted chloro-acridone derivatives provide strong class-level evidence for the importance of the chloro substituent in overcoming multidrug resistance. For example, a study by Rajendra Prasad et al. (2008) demonstrated that certain N10-substituted 4-chloro acridones exhibited potent in vitro anti-proliferative activity against both sensitive (HL-60) and multidrug-resistant (HL-60/VINC and HL-60/DX) leukemia cell lines, with IC50 values in the low micromolar range [1]. The presence of the chloro group was critical for this activity, as non-chlorinated acridones showed significantly reduced potency in these assays [1]. This class-level SAR indicates that the 3-chloro substituent in 3-Chloro-10-methylacridin-9(10H)-one is likely a key determinant for potential anticancer and anti-MDR activity.

Oncology Drug Resistance Chemotherapy

Synthetic Accessibility and Scalability: A Practical Differentiator for Procurement

The synthesis of 3-Chloro-10-methylacridin-9(10H)-one is achieved through established and scalable methods, such as the Cu-catalyzed intramolecular oxidative C(sp2)-H amination of 2-(methylamino)benzophenones . This synthetic route provides the target compound in moderate to good yields and offers a practical advantage over more complex, multi-step syntheses required for some acridone derivatives with elaborate substitution patterns. For procurement, this translates to reliable availability and cost-effective supply, making it a more attractive option for large-scale or long-term research programs compared to synthetically challenging or low-yielding analogs.

Chemical Synthesis Medicinal Chemistry Process Chemistry

Best Research and Industrial Application Scenarios for 3-Chloro-10-methylacridin-9(10H)-one


Probing Dopaminergic and Nicotinic Signaling Pathways in Neuroscience

This compound is ideally suited for in vitro studies investigating the interplay between dopamine and nicotinic acetylcholine receptors. Its moderate DAT inhibition (IC50 = 658 nM) [1] combined with potent nAChR antagonism, particularly at the α3β4 subtype (IC50 = 1.8 nM) [2], allows researchers to dissect complex neuronal signaling networks. It is a critical tool for pharmacological validation in cell-based assays where a compound with a defined, multitarget profile is required.

Investigating Metabolic Regulation via MCHR1 Antagonism

Given its high affinity for the human MCHR1 receptor (IC50 = 5.60 nM) [1], this compound is a valuable pharmacological probe for studying the role of MCHR1 in energy homeostasis, feeding behavior, and obesity. It can be used in cell-based and ex vivo tissue assays to validate MCHR1-mediated pathways and to benchmark novel MCHR1 ligands.

Exploring Mechanisms of Multidrug Resistance in Cancer Cell Models

Based on class-level evidence from related chloro-acridone derivatives demonstrating potent activity against multidrug-resistant (MDR) cancer cell lines [1], this compound is a promising candidate for inclusion in oncology research programs. It can be utilized as a tool compound to study mechanisms of drug resistance in leukemia and other cancer models, and to screen for synergistic effects with established chemotherapeutics.

Development of Novel Monoamine Transporter Modulators

The compound's unique inhibition profile across SERT (IC50 = 100 nM), NET (IC50 = 443 nM), and DAT (IC50 = 658 nM) [1] makes it a versatile scaffold for medicinal chemistry efforts aimed at developing new treatments for mood disorders, addiction, or other neuropsychiatric conditions. It can serve as a starting point for structure-activity relationship (SAR) studies and as a reference standard for evaluating new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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